molecular formula C12H8F4N2S2 B2746687 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide CAS No. 303988-10-5

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide

Cat. No.: B2746687
CAS No.: 303988-10-5
M. Wt: 320.32
InChI Key: GDHPKCBUVZZIIN-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide is an organic compound characterized by its aromatic structure, which includes fluorine, methylsulfanyl, and trifluoromethyl groups attached to a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

  • Formation of 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This step often involves the reaction of a pyrimidine precursor with methyl thiol in the presence of a base, under controlled temperature and solvent conditions.

  • Fluorination Reaction:

  • Sulfur-Containing Ligand Attachment: The final step typically involves the attachment of the sulfur-containing ligand to the pyrimidine ring, which is achieved using thiolation reagents under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production scale of this compound may involve optimized conditions to maximize yield and purity while minimizing costs. This includes using scalable reactors, efficient purification processes such as crystallization or chromatography, and potentially employing automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide can undergo various types of reactions, including:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.

  • Substitution: Substitution reactions can occur at the fluorophenyl or pyrimidinyl rings, often involving nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Reduced pyrimidine derivatives.

  • Substitution Products: Varied substituted phenyl or pyrimidine compounds.

Scientific Research Applications

4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide has numerous applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

  • Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide involves interactions at the molecular level with specific targets:

  • Molecular Targets: Enzymes, receptors, and proteins where the compound may act as an inhibitor or modulator.

  • Pathways Involved: Various biochemical pathways, including those related to inflammation, cell proliferation, and signal transduction.

Comparison with Similar Compounds

When compared to similar compounds, 4-Fluorophenyl 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl sulfide shows unique properties due to the presence of both fluorine and trifluoromethyl groups, which contribute to its reactivity and stability.

Similar Compounds

  • 4-Fluorophenyl 2-(methylsulfanyl)-4-pyrimidinyl sulfide.

  • 4-Fluorophenyl 6-(trifluoromethyl)-4-pyrimidinyl sulfide.

  • 4-Fluorophenyl 2-(methylsulfanyl)-6-(methylsulfanyl)-4-pyrimidinyl sulfide.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2S2/c1-19-11-17-9(12(14,15)16)6-10(18-11)20-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPKCBUVZZIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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